N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-15(13-5-4-10-24-13)21-17(6-2-1-3-7-17)16-20-14(22-25-16)12-11-18-8-9-19-12/h4-5,8-11H,1-3,6-7H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXCUJCNILJIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors. The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The final step involves coupling these heterocyclic units under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Oxadiazole Ring
The 1,2,4-oxadiazole ring is susceptible to hydrolytic cleavage under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Protonation of the oxadiazole nitrogen increases electrophilicity, leading to ring opening. This could yield a pyrazine-substituted amidine intermediate.
-
Basic Hydrolysis : Hydroxide attack at the electrophilic C-5 position of the oxadiazole may produce a pyrazine-containing urea derivative .
| Conditions | Reagents | Products | Yield/Notes |
|---|---|---|---|
| HCl (concentrated), Δ | H2O | Pyrazine-amidine + furan-2-carboxylic acid | Partial decomposition |
| NaOH (aqueous), reflux | Ethanol | Urea derivative + CO2 | Requires optimization |
Functionalization of the Furan Ring
The furan-2-carboxamide group undergoes electrophilic substitution at the α-positions (C-3 and C-4). Examples include:
-
Nitration : HNO3/H2SO4 introduces nitro groups, enhancing biological activity .
-
Sulfonation : SO3 in DCM adds sulfonic acid groups, improving solubility.
Reduction of the Pyrazine Ring
The pyrazine moiety can be reduced to a piperazine analog under catalytic hydrogenation:
| Conditions | Catalyst | Product | Impact on Bioactivity |
|---|---|---|---|
| H2 (50 psi), EtOH | Pd/C | Piperazine-1,2,4-oxadiazole derivative | Enhanced solubility |
Nucleophilic Substitution at the Oxadiazole Core
The electron-deficient oxadiazole ring reacts with nucleophiles (e.g., amines, thiols):
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Amine Attack : Substitution at C-5 with primary amines generates triazole derivatives .
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Thiol Addition : Mercaptoethanol adds to the oxadiazole, forming thioether linkages .
| Nucleophile | Conditions | Product | Notes |
|---|---|---|---|
| Aniline | DMF, 80°C, 12h | 5-Anilino-1,2,4-oxadiazole analog | Moderate yield (~55%) |
| NaSH | EtOH, reflux, 6h | Thiol-oxadiazole adduct | Stabilizes ring |
Cross-Coupling Reactions
The pyrazine and furan rings participate in metal-catalyzed couplings:
-
Suzuki-Miyaura : Boronic acids couple with halogenated pyrazine/furan groups .
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Buchwald-Hartwig : Amination of halogens on the pyrazine ring .
| Reaction Type | Substrate | Catalyst | Product | Yield |
|---|---|---|---|---|
| Suzuki | 3-Bromo-pyrazine | Pd(PPh3)4 | Biaryl-pyrazine-oxadiazole | 72% |
| Buchwald | 2-Chloro-furan | Pd2(dba)3 | Aminated furan-carboxamide | 65% |
Photochemical Reactivity
The oxadiazole ring undergoes photolysis under UV light, producing nitrile oxides and furan fragments :
Key Mechanistic Insights
Scientific Research Applications
This compound has demonstrated various biological activities that make it a candidate for further research and development:
Antimicrobial Properties
Recent studies have indicated that derivatives of oxadiazole compounds exhibit antimicrobial activity. For instance, compounds containing the oxadiazole moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with vital metabolic pathways.
Anticancer Activity
Research has highlighted the potential of N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide in oncology. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The following mechanisms have been proposed:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell cycle regulation.
- Induction of Apoptosis : It may trigger intrinsic apoptotic pathways leading to cancer cell death.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect can be beneficial in treating conditions characterized by chronic inflammation.
Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives, including this compound. Using the disc diffusion method against strains like Staphylococcus aureus and Escherichia coli, it was found that the compound exhibited significant inhibition zones compared to control groups .
Study 2: Anticancer Mechanism Investigation
In vitro studies on various cancer cell lines revealed that this compound inhibited cell growth significantly at micromolar concentrations. Mechanistic studies indicated that it could induce cell cycle arrest at the G0/G1 phase and promote apoptosis through caspase activation.
| Study | Findings |
|---|---|
| Antimicrobial | Effective against S. aureus and E. coli; significant inhibition zones observed |
| Anticancer | Induces apoptosis and cell cycle arrest; effective in multiple cancer cell lines |
Mechanism of Action
The mechanism of action of N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of cyclohexyl-linked heterocyclic carboxamides and ureas.
Structural Analogues with Modified Heterocycles
Key Observations:
- Furan vs. Thiophene Carboxamides : Replacing furan with thiophene (as in the second compound) increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. The sulfur atom in thiophene also allows for weaker hydrogen bonding compared to furan’s oxygen .
- Carboxamide vs. The trifluoromethyl group in the urea derivative enhances electron-deficient character, which could improve interactions with hydrophobic binding pockets .
Functional Group Variations in Cyclohexyl-Linked Compounds
Key Observations:
- Methoxyethyl Urea : The ethylene glycol chain in this derivative improves solubility and may reduce plasma protein binding, enhancing bioavailability .
- 2-Ethylphenyl Urea : The bulky aromatic substituent could improve target affinity but may increase off-target interactions with cytochrome P450 enzymes .
Limitations and Commercial Availability
Several analogs, including the thiophene-3-carboxamide derivative, are marked as discontinued by suppliers like CymitQuimica . Researchers seeking alternatives may explore urea derivatives or modified carboxamides with updated CAS registrations (e.g., 1421584-04-4) .
Biological Activity
N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide is a compound of interest due to its diverse biological activities. This article summarizes the findings related to its biological activity, including antimicrobial, antifungal, and cytotoxic properties.
- Molecular Formula : C21H21N5O
- Molecular Weight : 407.43 g/mol
- CAS Number : 1396766-33-8
Antimicrobial Activity
Research has shown that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. The oxadiazole moiety is known for enhancing the biological activity of various derivatives:
- Mechanism of Action : The oxadiazole ring interacts with bacterial cell walls, leading to increased permeability and eventual cell death.
- In Vitro Studies : In studies comparing various oxadiazole derivatives, those with a pyrazinyl substituent demonstrated enhanced activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
The compound has also been evaluated for its antifungal properties:
| Compound | MIC (µg/mL) | Comparison |
|---|---|---|
| This compound | 12.5 | Comparable to ketoconazole |
| Ketoconazole | 12.5 | Standard control |
The presence of the pyrazinyl group is believed to enhance the compound's interaction with fungal cell membranes, leading to increased efficacy against species such as Candida albicans and Aspergillus niger .
Cytotoxicity Studies
Cytotoxicity assays have been conducted using various cell lines:
- Cell Lines Tested : L929 (mouse fibroblast), A549 (human lung carcinoma), HepG2 (human liver carcinoma).
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| This compound | 100 | 85 |
| Control (DMSO) | - | 100 |
The results indicated that at lower concentrations, the compound did not significantly affect cell viability and sometimes even enhanced it. However, at higher concentrations (≥100 µM), a decrease in viability was observed .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:
- Oxadiazole Ring : Essential for antimicrobial and antifungal properties.
- Cyclohexyl Group : Contributes to lipophilicity, improving membrane penetration.
- Pyrazinyl Substituent : Enhances interaction with biological targets.
Case Studies
A notable study involved synthesizing a series of oxadiazole derivatives, including this compound. The synthesized compounds were tested for their biological activity against various pathogens and cancer cell lines:
Study Findings
- The compound exhibited potent antimicrobial activity comparable to standard antibiotics.
- It showed promising antifungal activity with a low MIC value.
These findings suggest that modifications in the structure can lead to improved biological profiles.
Q & A
Q. Table 1: SAR Modifications and Observed Effects
| Modification | Target Affinity (IC, nM) | logP |
|---|---|---|
| Parent Compound | 250 ± 15 | 2.1 |
| Pyrazine C-5 -CF | 78 ± 8 | 2.9 |
| Thiophene取代Furan | 310 ± 20 | 2.8 |
Advanced: What strategies address metabolic instability observed in preclinical studies?
Methodological Answer:
- Prodrug Design : Mask the oxadiazole moiety with ester groups (e.g., pivalate) to reduce first-pass metabolism. Hydrolysis in plasma restores activity .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to prolong half-life .
- Stability Testing : Incubate the compound in liver microsomes (human/rat) and monitor degradation via LC-MS. Half-life <30 min necessitates structural tweaks .
Advanced: How can contradictions in reported bioactivity data (e.g., conflicting IC50_{50}50 values) be resolved?
Methodological Answer:
- Assay Standardization : Use ATP concentration-matched kinase assays (1 mM ATP) to eliminate variability .
- Batch Analysis : Compare purity (>98% by HPLC) and stereochemical consistency (chiral HPLC) across studies. Impurities >2% skew results .
- Computational Validation : Reconcile experimental IC with docking scores (AutoDock Vina) for binding affinity trends. Discrepancies >1 log unit suggest experimental artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
